1-(4-Fluorobutyl)triazole

Description

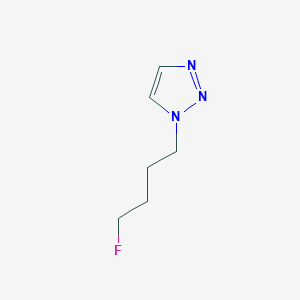

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorobutyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHFBUWINJISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorobutyl Triazole and Analogous Fluorinated Triazole Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, renowned for its reliability, high yields, and exceptional regioselectivity. nih.govmdpi.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring, a structure of significant interest in medicinal chemistry and materials science. nih.govnih.gov For the synthesis of 1-(4-fluorobutyl)triazole, this would typically involve the reaction between 4-fluorobutyl azide and an acetylene (B1199291) source. The presence of the fluorine atom in the butyl chain can influence the electronic properties of the azide, potentially impacting reactivity. uochb.cz

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A defining feature of the CuAAC reaction is its remarkable regioselectivity. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. wikipedia.orgscielo.br This high degree of control is crucial for creating well-defined molecular structures. nih.govscielo.br In the context of synthesizing derivatives of this compound, reacting 4-fluorobutyl azide with a terminal alkyne (e.g., phenylacetylene) under CuAAC conditions would predictably yield the 1-(4-fluorobutyl)-4-phenyl-1H-1,2,3-triazole.

This regioselectivity stems from the reaction mechanism, which is not a concerted cycloaddition. wikipedia.org The process is initiated by the formation of a copper(I) acetylide intermediate. rsc.org This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring that ultimately leads to the formation of the 1,4-disubstituted triazole product with high fidelity. rsc.orgnsf.gov While CuAAC is the dominant method for 1,4-regioisomers, alternative catalysts, such as ruthenium complexes, have been developed for the regioselective synthesis of 1,5-disubstituted triazoles, providing access to the complementary isomer. researchgate.net

Mechanistic Investigations of CuAAC in Fluorinated System Synthesis

The precise mechanism of the CuAAC reaction has been a subject of extensive investigation, with both experimental and computational studies contributing to the current understanding. beilstein-journals.orgnih.gov It is now widely accepted that the catalytically active species is not a single copper atom but rather a multinuclear copper complex. rsc.orgnih.gov Density Functional Theory (DFT) calculations suggest that a dinuclear copper acetylide intermediate is key to the catalytic cycle. rsc.org This model helps explain the observed second-order kinetics with respect to the copper catalyst and the reaction's high regioselectivity. rsc.org

When fluorinated substrates are used, the electron-withdrawing nature of fluorine atoms can affect reaction rates. For instance, studies on azidoperfluoroalkanes have shown them to be more reactive in click reactions with alkynes compared to their non-fluorinated alkyl azide counterparts. uochb.cz The introduction of fluorine can alter the electronic properties of the azide and alkyne components, influencing their interaction with the copper catalyst. nih.gov The mechanism, however, is believed to follow the same fundamental pathway involving copper acetylide intermediates, regardless of the presence of fluorine substituents. rsc.org

Optimization of Catalytic Systems and Reaction Parameters

Optimizing the catalytic system is critical for achieving high efficiency in CuAAC reactions, particularly in demanding applications like bioconjugation where low reactant concentrations and biocompatibility are required. nih.govjenabioscience.com Key parameters for optimization include the copper source, ligands, reducing agents, and solvents.

Copper Source and Reducing Agent : The reaction requires the copper catalyst to be in the +1 oxidation state. jenabioscience.com While Cu(I) salts like CuI or CuBr can be used directly, this often requires inert atmosphere conditions due to the instability of Cu(I) towards oxidation. beilstein-journals.org A more common and convenient approach is to generate Cu(I) in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent. wikipedia.org Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. nih.govjenabioscience.com

Ligands : The efficiency and stability of the copper catalyst can be significantly enhanced by the use of chelating ligands. Ligands protect the Cu(I) ion from oxidation and disproportionation, prevent the formation of inactive copper aggregates, and can accelerate the catalytic cycle. beilstein-journals.org A variety of ligands have been developed, including nitrogen-based ligands like tris-(benzyltriazolylmethyl)amine (TBTA) and sulfonated bathophenanthroline, as well as water-soluble phosphine (B1218219) ligands like tris(3-hydroxypropyl)phosphino)methane (THPTA), which are particularly useful for bioconjugation in aqueous media. nih.gov For reactions in organic solvents, including alkane solvents, fluorinated NHC copper(I) complexes have shown excellent catalytic activity. researchgate.net

Solvents : CuAAC reactions are robust and can be performed in a wide array of solvents, including polar organic solvents (e.g., DMSO, t-BuOH), aqueous solutions, and even sustainable solvents like glycerol. mdpi.comnih.gov The choice of solvent is often dictated by the solubility of the substrates. The development of water-based and ligand-assisted catalytic systems has been crucial for applying CuAAC to biological molecules. nih.govnih.gov

| Copper Source | Reducing Agent | Ligand | Typical Solvent | Key Features |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | Classic Sharpless-Meldal conditions; simple and effective. wikipedia.org |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | Aqueous Buffers/DMSO | Ligand accelerates reaction and protects catalyst. |

| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Water | Water-soluble ligand, ideal for bioconjugation. nih.gov |

| CuI | None | Bipyridine/Phenanthroline | CH₂Cl₂/Toluene | Used when in situ reduction is not desired. nih.govbeilstein-journals.org |

| Fluorinated NHC-Cu(I) | None | N-Heterocyclic Carbene (NHC) | Hexane/Heptane | Highly active catalyst for use in non-polar, alkane solvents. researchgate.net |

Metal-Free Click Chemistry Strategies

While CuAAC is a powerful tool, the cytotoxicity associated with the copper catalyst limits its application in living systems. nih.goved.ac.uk This has spurred the development of metal-free click chemistry alternatives that proceed without the need for an exogenous metal catalyst. acs.orgacs.org These bioorthogonal reactions are designed to be highly selective and non-interfering with biological processes. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorinated Triazole Formation

The most prominent metal-free alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes the high ring strain of a cyclooctyne (B158145) (approximately 18 kcal/mol) to drive the [3+2] cycloaddition with an azide at physiological temperatures, eliminating the need for a catalyst. nih.gov The synthesis of a fluorinated triazole like this compound via SPAAC would involve reacting 4-fluorobutyl azide with a strained cyclooctyne derivative.

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. magtech.com.cn Significant research has been dedicated to designing new cyclooctynes with enhanced reactivity and stability. magtech.com.cn Introducing electron-withdrawing fluorine atoms at the propargylic positions of the cyclooctyne, as seen in difluorinated cyclooctyne (DIFO), can dramatically accelerate the reaction rate. nih.gov Fusing aromatic rings to the cyclooctyne core, as in dibenzocyclooctynes (DIBO), also increases strain and thus reactivity. nih.govuu.nl The combination of these strategies in compounds like difluorobenzocyclooctyne (DIFBO) has led to some of the fastest SPAAC reactions reported. magtech.com.cn The introduction of fluorine into the aromatic azide component has also been shown to produce very fast reaction kinetics. nih.gov

| Cyclooctyne Derivative | Abbreviation | Key Structural Feature | Approximate Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Cyclooctyne | OCT | Parent cyclooctyne | ~2.4 x 10⁻³ |

| Aza-dibenzocyclooctyne | ADIBO | Fused aromatic rings, nitrogen in ring | ~0.3 - 0.9 |

| Bicyclononyne | BCN | Fused bicyclic system | ~0.1 - 1.0 |

| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms | ~0.4 |

| Difluorobenzocyclooctyne | DIFBO | Fused aromatic rings and fluorine atoms | ~0.7 |

Rate constants can vary depending on the azide and solvent system.

Exploration of Alternative Bioorthogonal Cycloaddition Reactions

Beyond SPAAC, other metal-free bioorthogonal reactions have been developed, expanding the toolkit for chemical biology and materials science. acs.orgnih.gov A leading alternative is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov This reaction typically involves the extremely rapid cycloaddition of a 1,2,4,5-tetrazine (B1199680) with a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene) or an alkyne. nih.govresearchgate.net

The IEDDA reaction is notable for its exceptionally fast kinetics, with some rate constants orders of magnitude higher than those for SPAAC. researchgate.net The reaction is highly selective and produces dihydropyridazine (B8628806) or pyridazine (B1198779) products along with nitrogen gas as the sole byproduct. nih.gov While this reaction does not produce a triazole ring, it represents a powerful and orthogonal strategy for forming stable heterocyclic linkages under biological conditions. The incorporation of fluorine, for instance in 3-(trifluoromethyl)-1,2,4-triazines, has been shown to enhance reactivity in these cycloadditions. researchgate.net Other metal-free click reactions, such as thiol-ene coupling and sulfur fluoride (B91410) exchange (SuFEx), offer further complementary strategies for creating covalent linkages without the use of metal catalysts. acs.orgnih.gov

Advanced Synthetic Techniques for Fluorinated Triazole Architectures

The construction of fluorinated triazole scaffolds, including this compound, leverages a range of modern synthetic methodologies. These techniques are tailored to handle the specific reactivity of fluorinated substrates and to control the regiochemical outcome of the cyclization reactions.

Huisgen 1,3-Dipolar Cycloaddition and Regioisomeric Control in Fluorinated Substrate Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone in the synthesis of 1,2,3-triazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form a five-membered triazole ring. wikipedia.orgnih.gov For the synthesis of 1-(4-Fluorobutyl)-1,2,3-triazole, this would involve the reaction of 4-fluorobutyl azide with an alkyne.

The thermal, uncatalyzed version of this reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be difficult to separate. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has largely resolved the issue of regioselectivity. nih.gov The copper catalyst orchestrates the reaction to proceed through a copper acetylide intermediate, leading almost exclusively to the formation of the 1,4-disubstituted triazole isomer. nih.gov The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. nih.gov

Conversely, ruthenium catalysts have been developed to selectively yield the 1,5-disubstituted regioisomer, providing a complementary method for accessing different triazole architectures. nih.gov The choice of catalyst is therefore paramount in controlling the regioisomeric outcome of the cycloaddition. While the fluorine atom in the 4-fluorobutyl moiety is remote from the reacting azide group and is not expected to significantly alter the electronic nature of the azide, its presence necessitates careful optimization of reaction conditions to ensure high yields and purity.

Some research has explored the use of α-fluoronitroalkenes as synthetic equivalents of unstable α-fluoroalkynes, which provides a regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org

Table 1: Regioisomeric Control in Triazole Synthesis

| Catalyst | Predominant Isomer | Reaction Name | Key Features |

| Copper(I) | 1,4-disubstituted | CuAAC | High regioselectivity, mild conditions, high yield. |

| Ruthenium | 1,5-disubstituted | RuAAC | Complementary to CuAAC, provides access to the 1,5-isomer. |

| None (Thermal) | Mixture of 1,4- and 1,5- | Huisgen Cycloaddition | Often requires harsh conditions, lacks regioselectivity. |

Nucleophilic Substitution Routes to Fluorinated Triazoles

An alternative strategy for the synthesis of this compound involves nucleophilic substitution. This approach can be executed in two primary ways:

Alkylation of a Pre-formed Triazole Ring: In this method, the triazole ring acts as a nucleophile. Deprotonation of 1,2,3-triazole or 1,2,4-triazole (B32235) with a suitable base generates a triazolide anion. This anion can then react with an electrophilic 4-fluorobutyl source, such as 1-bromo-4-fluorobutane (B1265377) or 1-tosyl-4-fluorobutane, to form the N-alkylated product. A significant challenge with this method, particularly for unsymmetrical triazoles like 1,2,4-triazole, is controlling the site of alkylation, as it can lead to a mixture of N1 and N4-substituted isomers.

Reaction of a Fluorinated Precursor with a Triazole-Forming Nucleophile: This involves using a fluorinated building block that is subsequently converted into the triazole. For instance, a precursor bearing the 4-fluorobutyl group could be reacted with nucleophiles that close to form the triazole ring. Research has shown that N-oxides of triazoles can be activated towards nucleophilic attack, allowing for the introduction of various substituents, including fluoride ions, into the triazole nucleus. rsc.org

Multicomponent Reaction Protocols for Triazole Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed as a three-component reaction. For example, an organic halide, sodium azide, and a terminal alkyne can be reacted in a one-pot process to generate a 1,4-disubstituted 1,2,3-triazole. researchgate.net In the context of this compound, this could involve the in-situ generation of 4-fluorobutyl azide from 1-bromo-4-fluorobutane and sodium azide, which then reacts with an alkyne in the presence of a copper catalyst. This circumvents the need to isolate the potentially hazardous organic azide intermediate.

Other MCRs have been developed for the synthesis of highly substituted triazoles, providing rapid access to complex molecular architectures. nih.govresearchgate.net These protocols often exhibit high regioselectivity and can be adapted for the construction of fluorinated triazole libraries. nih.gov

Microwave-Assisted Synthetic Enhancements and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. nih.gov This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.

The synthesis of fluorinated 1,2,4-triazole derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. nih.govfrontiersin.org For example, reaction times have been reduced from 27 hours to just 30 minutes with impressive yields. nih.gov Microwave-assisted methods have been successfully applied to various triazole-forming reactions, including cycloadditions and condensation reactions, demonstrating broad applicability. nih.govnih.gov The synthesis of this compound via CuAAC or nucleophilic substitution could foreseeably be enhanced by the application of microwave technology, leading to a more rapid and efficient process.

Sonochemical Methods in the Synthesis of Fluorinated Triazoles

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic methodology. nih.gov Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This phenomenon can dramatically enhance reaction rates and yields.

Sonochemical methods have been successfully employed for the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition, often in aqueous media. nih.govresearchgate.net The use of ultrasound can accelerate the reaction and facilitate the use of environmentally benign solvents like water. This technique has been shown to be compatible with a wide range of substrates. nih.gov Applying sonochemistry to the synthesis of this compound could offer a sustainable and efficient alternative to conventional methods, contributing to the development of greener synthetic protocols.

Precursor Synthesis and Targeted Fluorination Strategies for the 4-Fluorobutyl Moiety

The successful synthesis of this compound is critically dependent on the availability of key fluorinated precursors. The 4-fluorobutyl moiety can be constructed either by assembling the carbon chain with the fluorine atom already in place or by introducing fluorine at a late stage into a pre-formed four-carbon chain.

Targeted nucleophilic fluorination is a common and effective strategy. ucla.edu This typically involves the displacement of a good leaving group from an alkyl chain by a fluoride ion. The classic Finkelstein reaction, which uses an alkali metal fluoride (e.g., KF or CsF) to displace a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate), is a foundational method. ucla.edu For instance, 1-bromo-4-fluorobutane, a key precursor for nucleophilic substitution routes, can be synthesized from 1,4-dibromobutane (B41627) or butane-1,4-diol.

Table 2: Common Nucleophilic Fluorination Reagents

| Reagent | Common Use | Advantages |

| Potassium Fluoride (KF) | Finkelstein reaction | Inexpensive, readily available. |

| Cesium Fluoride (CsF) | Finkelstein reaction | More reactive than KF due to higher solubility. |

| Tetrabutylammonium Fluoride (TBAF) | General purpose | High reactivity, soluble in organic solvents. |

More advanced strategies for C(sp³)–F bond formation have also been developed. These include manganese-catalyzed decarboxylative fluorination, where an aliphatic carboxylic acid is replaced with a fluorine atom. nih.gov This method allows for the conversion of readily available carboxylic acids into valuable alkyl fluorides. Radical-mediated strategies have also been employed for the fluorination of alkyl bromides. princeton.edu

Once the fluorinated alkyl chain is prepared, it must be converted into a suitable precursor for the triazole-forming reaction.

For Huisgen cycloaddition , a precursor like 1-tosyl-4-fluorobutane can be reacted with sodium azide to yield 4-fluorobutyl azide .

For nucleophilic substitution , a precursor such as 1-bromo-4-fluorobutane is required to alkylate the triazole ring.

Applications in Chemical Biology and Medicinal Chemistry Research

Fluorinated Triazoles as Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. Fluorinated triazoles are excellent examples of versatile bioisosteres.

The 1,4-disubstituted 1,2,3-triazole ring is a well-established bioisostere of the trans-amide bond. nih.gov This mimicry is attributed to their similar size, planarity, and dipole moment. A key advantage of the triazole ring is its exceptional stability to enzymatic hydrolysis, a common metabolic liability of peptide-based drugs. By replacing a labile amide bond with a robust triazole linkage, researchers can design peptidomimetics with significantly improved pharmacokinetic profiles.

Furthermore, the rigid nature of the triazole ring can be exploited to create structurally constrained peptide motifs. This conformational restriction can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor or enzyme. The incorporation of a fluoroalkyl group, such as the 4-fluorobutyl chain in 1-(4-Fluorobutyl)triazole, can further influence the conformational preferences and lipophilicity of these peptidomimetics, providing an additional tool for optimizing their properties.

Beyond amide bonds, the triazole ring can also serve as a bioisosteric replacement for other functional groups, including aromatic rings like phenyl and heterocyclic systems. This substitution can alter the electronic properties and metabolic stability of a molecule while maintaining a similar spatial arrangement of key binding features.

Moreover, triazoles have been successfully employed as isosteres for olefinic double bonds. The triazole ring can mimic the rigidity and vectoral properties of a double bond, offering a metabolically stable alternative. The introduction of a fluoroalkyl chain in this context can provide a means to fine-tune the molecule's interaction with its biological target, potentially leading to improved potency and selectivity.

Functional Linkers and Bioconjugation Strategies

The stability and synthetic accessibility of the triazole ring, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have made it a premier linker in bioconjugation.

The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for connecting different molecular entities. Fluorinated azides or alkynes can be readily incorporated into biomolecules such as peptides, proteins, nucleic acids, and carbohydrates, which can then be "clicked" onto a triazole-bearing partner. This has enabled the development of a vast array of complex bioconjugates with diverse applications, from diagnostic imaging agents to targeted drug delivery systems. A 4-fluorobutyl azide (B81097), for instance, could be used to introduce the corresponding this compound linker into a biomolecule.

In the realm of molecular probes, the triazole ring serves as a stable and inert connection between a reporting moiety (e.g., a fluorophore or a radioisotope) and a targeting ligand. The incorporation of fluorine, including in the form of a fluoroalkyl chain, can be advantageous in the design of probes for positron emission tomography (PET) imaging, where the use of fluorine-18 (B77423) is common. The metabolic stability conferred by the C-F bond is a significant asset in this context.

Exploration of Pharmacological Activities and Target Engagement (General Research Avenues)

The introduction of fluorine and triazole moieties into organic molecules has been shown to give rise to a wide spectrum of pharmacological activities. nih.govfrontiersin.org Fluorinated triazole derivatives have been investigated for their potential as anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory agents. nih.govfrontiersin.org

The presence of a fluoroalkyl group can significantly impact a drug's interaction with its biological target. The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein binding pockets. Furthermore, the replacement of a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life. Structure-activity relationship (SAR) studies of fluorinated triazoles have often revealed that the position and nature of the fluorine substitution can have a profound effect on biological activity. frontiersin.org For instance, the lipophilicity imparted by a fluorobutyl group could enhance cell membrane permeability, leading to improved efficacy for intracellular targets.

The exploration of the target engagement of fluorinated triazoles is an active area of research. Techniques such as X-ray crystallography and computational modeling are used to elucidate the specific interactions between these compounds and their target proteins. This information is crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity.

Data Tables

Given the absence of specific data for "this compound," the following tables present illustrative data from the literature for other fluorinated triazole derivatives to highlight the impact of fluorination on biological activity.

Table 1: Anticancer Activity of Representative Fluorinated Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Imidazopyridine-Linked Triazole | A549 (Lung) | 0.51 | frontiersin.org |

| Fluorinated Imidazopyridine-Linked Triazole | DU-145 (Prostate) | 1.23 | frontiersin.org |

| Fluorinated Imidazopyridine-Linked Triazole | HCT-116 (Colon) | 0.87 | frontiersin.org |

| Fluorinated Imidazopyridine-Linked Triazole | MDA-MB-231 (Breast) | 0.92 | frontiersin.org |

| Nucleoside-Triazole Conjugate with Fluoroaryl Group | MDA-MB-361 (Breast) | 5.6-29.6 | nih.gov |

Table 2: Pharmacological Profile of Various Fluorinated Triazole Analogs

| Compound Class | Pharmacological Activity | Target/Mechanism of Action (if known) | Key Structural Feature | Reference |

| Fluoroquinolone-Triazole Hybrids | Antibacterial | Bacterial cell penetration | Fluoroquinolone moiety | frontiersin.org |

| Trifluoromethylated 1,2,4-Triazoles | Antimicrobial, Antifungal, Antidiabetic | Not specified | Trifluoromethyl group | nih.gov |

| Fluorinated Triazole-Aminophenoxy Derivatives | Anticancer (Lung, Liver, Breast) | Not specified | Aminophenoxy group with F-atom | nih.gov |

While direct research on "this compound" is limited, the extensive body of work on fluorinated triazoles provides a strong foundation for understanding its potential applications in chemical biology and medicinal chemistry. The principles of bioisosterism, the utility of triazoles as functional linkers, and the diverse pharmacological activities associated with this class of compounds suggest that this compound and its analogs are promising candidates for further investigation. The strategic incorporation of the fluorobutyl-triazole motif holds considerable potential for the development of novel therapeutics, molecular probes, and other valuable tools for advancing our understanding of biological systems. Future research focused on the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its properties and potential contributions to the field.

Receptor Modulation and Ligand-Binding Research

Triazole-containing compounds have been investigated as ligands for various receptors. For instance, derivatives of 1,2,3-triazole have been explored as modulators of fibroblast growth factor receptors and as agonists for estrogen receptor beta. nih.govmdpi.com The ability of the triazole ring to act as a bioisostere for other functional groups allows for the design of novel receptor ligands. The 4-fluorobutyl substituent on the triazole ring could influence the binding affinity and selectivity of the compound for specific receptors.

Investigations into Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. mdpi.comnih.gov Many antifungal drugs, for example, contain a triazole core. The mechanism of action often involves the inhibition of enzymes crucial for the synthesis of the fungal cell membrane. nih.gov The investigation into the antimicrobial activity of this compound would involve screening against various bacterial and fungal strains to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Research on Anticancer Efficacy

Numerous 1,2,3- and 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their anticancer properties. mdpi.combiointerfaceresearch.comnih.govnih.govzsmu.edu.uanih.gov These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis. The presence of a fluorine atom can sometimes enhance the anticancer activity of a molecule. nih.govresearchgate.net Research into the anticancer efficacy of this compound would involve in vitro studies on various cancer cell lines to assess its cytotoxicity and mechanism of action.

Studies on Antiviral Properties

Triazole derivatives have shown promise as antiviral agents. nih.govnih.govbohrium.comnuft.edu.uamdpi.com The well-known antiviral drug ribavirin (B1680618) contains a 1,2,4-triazole ring. The antiviral activity of triazoles can stem from the inhibition of viral enzymes, such as polymerases or proteases, or by interfering with viral entry into host cells. Studies on the antiviral properties of this compound would entail screening against a panel of viruses to identify any potential therapeutic applications.

Radiochemistry and Molecular Imaging Probe Development

The field of molecular imaging, particularly Positron Emission Tomography (PET), often utilizes molecules labeled with positron-emitting radionuclides, such as fluorine-18. The properties of this compound make it a candidate for development as a PET radiotracer.

Integration of this compound in Positron Emission Tomography (PET) Radiotracer Methodologies

The presence of a fluorine atom in this compound makes it amenable to radiolabeling with fluorine-18, a commonly used radionuclide in PET imaging due to its favorable decay characteristics. nih.govnih.govresearchgate.net The development of a PET tracer based on this compound would involve the synthesis of a suitable precursor and subsequent radiofluorination. The resulting radiotracer, [¹⁸F]this compound, could then be evaluated for its potential to image specific biological targets in vivo. The biodistribution and targeting properties would be highly dependent on the rest of the molecular structure to which the fluorobutyltriazole moiety is attached.

Development of Residualizing Labels for Radiolabeling Internalizing Biomolecules

In the realm of radionuclide imaging, particularly for molecules that are internalized by cells, the design of the radiolabel is critical to the quality of the resulting image. When a radiolabeled biomolecule, such as a peptide or antibody, binds to a cell surface receptor and is subsequently internalized, it is often trafficked to lysosomes for degradation. Standard radiolabeling methods can result in the small, radiolabeled fragments being ejected from the cell, leading to a diminished signal from the target tissue and increased background noise. To address this, "residualizing labels" have been developed. These labels are engineered to trap the radionuclide within the cell after the biomolecule is broken down, thereby enhancing the signal from the target site. nih.govrsc.org

A novel residualizing prosthetic group incorporating the this compound structure has been developed for labeling biomolecules with fluorine-18 (¹⁸F). nih.govrsc.org This development was based on a successful template previously used for radioiodination, which employed a guanidine (B92328) function. nih.gov The guanidinium (B1211019) group remains predominantly positively charged at the acidic pH found within lysosomes. This positive charge is key to the residualizing effect, as the resulting radiolabeled catabolites are trapped within the cell. nih.gov

The new ¹⁸F-labeling agent, N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate ([¹⁸F]SFBTMGMB), was synthesized using a "click reaction." This chemical strategy offers an advantage by incorporating a polar triazole ring into the structure, which may further contribute to its ability to remain within the cell. nih.gov The synthesis involves the reaction of an azide precursor with [¹⁸F]fluorohexyne, yielding the prosthetic group which can then be conjugated to biomolecules. nih.govrsc.org This approach provides a robust method for attaching the residualizing ¹⁸F-label to internalizing proteins and peptides for advanced medical imaging applications. nih.gov

Preclinical Evaluation of Radiotracer Affinity and Specificity

Following the successful development of the this compound-based residualizing label, [¹⁸F]SFBTMGMB, its performance was evaluated in a preclinical setting. The primary goals were to ensure that the labeling process did not compromise the biological activity of the biomolecule and that the resulting radiotracer retained high affinity and specificity for its target. nih.govrsc.org

For this evaluation, an anti-HER2 nanobody, designated 5F7, was chosen as the biomolecule for labeling. Nanobodies are small antibody fragments that are of growing interest in molecular imaging due to their favorable pharmacokinetics. The anti-HER2 nanobody 5F7 was conjugated with the novel ¹⁸F-label, a process that demonstrated a conjugation efficiency of 31.2 ± 6.7%. The final radiolabeled nanobody, referred to as [¹⁸F]RL-I, was produced with a high radiochemical purity of over 95%. nih.govrsc.org

The crucial test of the radiotracer's function was its ability to bind to its target, the HER2 receptor, which is overexpressed on the surface of certain cancer cells, such as the BT474M1 breast cancer cell line. In vitro binding studies confirmed that the labeled nanobody retained its ability to bind specifically to these HER2-expressing cells. The affinity of the interaction was quantified, revealing a dissociation constant (Kd) of 4.7 ± 0.9 nM, indicating strong binding to the target receptor. Furthermore, the immunoreactive fraction—the percentage of the radiolabeled biomolecule that is capable of binding to the target—was determined to be between 62% and 80%. These results confirm that the this compound-based residualizing label can be successfully used to produce a functional radiotracer that maintains high affinity and immunoreactivity for its intended biological target. nih.govrsc.org

Interactive Data Table: Preclinical Evaluation of [¹⁸F]RL-I (¹⁸F-labeled anti-HER2 Nanobody)

| Parameter | Result | Cell Line |

| Conjugation Efficiency | 31.2 ± 6.7% | N/A |

| Radiochemical Purity | >95% | N/A |

| Affinity (Kd) | 4.7 ± 0.9 nM | BT474M1 |

| Immunoreactive Fraction | 62-80% | BT474M1 |

Advanced Research Directions and Future Perspectives

Chemoinformatic and Data-Driven Methodologies in Fluorinated Triazole Research

Modern drug discovery and materials science are increasingly reliant on computational tools to accelerate the design and development of novel compounds. For fluorinated triazoles, chemoinformatic and data-driven approaches represent a significant frontier. These methodologies enable researchers to construct vast virtual libraries of fluorinated triazole derivatives and predict their physicochemical properties, biological activities, and potential toxicities before undertaking complex and resource-intensive synthesis.

Key research activities in this area involve the use of Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. frontiersin.org By analyzing the relationships between the molecular structures of various fluorinated triazoles and their observed biological effects (e.g., anticancer or antifungal activity), QSAR models can identify key structural features essential for potency and selectivity. frontiersin.orgnih.gov For instance, docking and molecular dynamics simulation studies have been employed to propose the binding modes of fluorinated triazoles with their target proteins, offering insights into the structural basis of their activity. frontiersin.org Machine learning algorithms are now being trained on existing experimental data to create predictive models that can screen new virtual compounds with greater speed and accuracy, guiding synthetic efforts toward candidates with the highest probability of success.

Development of Novel Catalytic Systems for Enhanced Triazole Synthesis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comacs.org However, future research is focused on developing novel catalytic systems that offer greater efficiency, sustainability, and regioselectivity. While copper and ruthenium catalysts are well-established for producing 1,4- and 1,5-disubstituted triazoles, respectively, the development of next-generation catalysts aims to overcome limitations such as catalyst loading, reaction conditions, and metal contamination in the final products. acs.orgmdpi.comnih.gov

Emerging areas of interest include:

Heterogeneous Catalysts: The development of catalysts supported on materials like mesoporous silica (B1680970) or magnetic nanoparticles offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry. mdpi.com For example, a magnetic heterogeneous catalyst involving copper ions immobilized on functionalized ferrite (B1171679) has been used for the ultrasonic-assisted synthesis of 1,2,3-triazoles. mdpi.com

Nanocatalysis: Copper-based nanoparticles are being explored to enhance catalytic activity due to their high surface-area-to-volume ratio, which can lead to faster reaction rates and higher yields under milder conditions. nih.gov

Metal-Free Synthesis: To circumvent issues of metal toxicity, particularly for pharmaceutical applications, metal-free click reactions are a major goal. frontiersin.org These methods often rely on strain-promoted cycloadditions or organocatalysts to achieve the desired transformation. frontiersin.org

Flow Chemistry: The use of continuous flow reactors for triazole synthesis allows for precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. nih.gov

| Catalytic System | Key Advantages | Primary Regioisomer | Representative Catalyst(s) | Reference |

|---|---|---|---|---|

| Homogeneous Copper | High efficiency, mild conditions, excellent yields. The cornerstone of "click chemistry". | 1,4-disubstituted | Cu(I) generated in situ from CuSO₄/Sodium Ascorbate (B8700270), CuI | mdpi.comacs.orgnih.gov |

| Homogeneous Ruthenium | Complementary regioselectivity to copper, yielding the opposite isomer. | 1,5-disubstituted | Cp*RuCl(PPh₃)₂ | mdpi.comnih.gov |

| Heterogeneous/Supported | Catalyst is easily recoverable and reusable, leading to greener processes and reduced product contamination. | Typically 1,4-disubstituted | Copper on mesoporous silica, CuFe₂O₄@SiO₂-L-arginine-Cu | mdpi.com |

| Metal-Free Systems | Avoids potential metal toxicity, crucial for biological and pharmaceutical applications. | Varies with method | Strain-promoted cycloaddition (e.g., with cyclooctynes), Organocatalysts (e.g., DBU) | frontiersin.org |

Expanding the Applicability of Fluorinated Triazoles in Chemical Biology and Synthetic Tools

The inherent stability and unique reactivity of the triazole ring, combined with the modulatory effects of fluorine, make these compounds powerful tools in chemical biology and organic synthesis. researchgate.netfrontiersin.org The triazole moiety is more than just a linker; its ability to form hydrogen bonds and participate in dipole-dipole interactions allows it to function as a pharmacophore that can interact with biological targets. frontiersin.orgscielo.br

Future research is set to expand their applications beyond direct therapeutic roles into sophisticated biological tools:

Bioorthogonal Chemistry: The azide-alkyne cycloaddition is a prime example of a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. Fluorinated triazoles can be synthesized in situ to label biomolecules, track cellular processes, or assemble complex biological conjugates.

Molecular Probes and Imaging Agents: By incorporating fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into the triazole structure, researchers can develop novel probes for Positron Emission Tomography (PET) imaging. This allows for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in disease diagnosis and the study of drug distribution.

Scaffolds for Complex Synthesis: The triazole ring serves as a stable and rigid core for the construction of more complex molecules. researchgate.net Its predictable geometry and the ease with which substituents can be introduced via click chemistry make it an ideal building block in combinatorial chemistry and fragment-based drug design. Research into using fluorinated triazoles as key intermediates will likely yield novel compounds with diverse functionalities. acs.org

Interdisciplinary Research Integrating Synthetic Chemistry, Computational Modeling, and Biological Evaluation

The most significant advancements in the study of fluorinated triazoles will emerge from the seamless integration of multiple scientific disciplines. nih.gov The future of this research area lies in a cyclical and collaborative approach where each discipline informs and guides the others.

This integrated research paradigm proceeds as follows:

Computational Design: Chemoinformatic and molecular modeling tools are used to design novel fluorinated triazole derivatives with predicted high affinity for a specific biological target or desired material properties.

Synthetic Innovation: Advanced synthetic methods, including novel catalytic systems, are employed to efficiently and selectively produce the computationally designed target molecules. researchgate.net

Biological and Functional Evaluation: The synthesized compounds are then subjected to rigorous in vitro and in vivo testing to validate their biological activity (e.g., enzyme inhibition, cell proliferation assays) or measure their physical properties. frontiersin.orgnih.gov

Iterative Refinement: The experimental results from the biological evaluation are fed back into the computational models. This new data helps to refine the predictive models, leading to the design of a next generation of improved compounds, thus restarting the cycle.

This multidisciplinary strategy ensures that research efforts are targeted and efficient, reducing the trial-and-error inherent in traditional chemical synthesis and maximizing the potential for discovering groundbreaking new applications for fluorinated triazoles like 1-(4-Fluorobutyl)triazole.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.